Beta-Cortol

Description

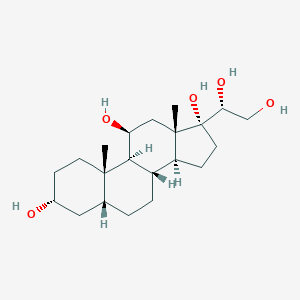

Structure

3D Structure

Properties

IUPAC Name |

(3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-18,22-26H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17-,18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPUNPBUZDTHJI-ZFOKFBPFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4([C@@H](CO)O)O)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289060 | |

| Record name | Beta-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | beta-Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

667-65-2 | |

| Record name | β-Cortol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=667-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Cortol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000667652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-58792 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58792 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Beta-Cortol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-CORTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5O9P9J39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | beta-Cortol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005821 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Metabolic Pathway of Beta-Cortol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cortol (5β-pregnane-3α,11β,17α,20β,21-pentol) is an endogenous steroid and a significant downstream metabolite of cortisol. Its formation and excretion provide valuable insights into the intricate pathways of glucocorticoid metabolism. Understanding the metabolic fate of cortisol, including the production of this compound, is crucial for researchers in endocrinology, drug development professionals studying steroid-based therapeutics, and scientists investigating the pathophysiology of various metabolic and endocrine disorders. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including the enzymes involved, quantitative data on its formation and excretion, and detailed experimental protocols for its analysis.

The Core Metabolic Pathway

The biosynthesis of this compound from cortisol is a two-step enzymatic process primarily occurring in the liver. This pathway involves the reduction of the A-ring of the steroid nucleus followed by the reduction of the C-20 ketone.

-

Formation of 5β-Tetrahydrocortisol (5β-THF): The initial step in the conversion of cortisol to this compound is the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring. This reaction is catalyzed by the enzyme 5β-reductase (aldo-keto reductase 1D1, AKR1D1). This enzyme stereospecifically introduces a hydrogen atom at the 5β position, resulting in a cis-fusion of the A and B rings and the formation of 5β-dihydrocortisol, which is then further reduced to 5β-tetrahydrocortisol.

-

Conversion to this compound: The intermediate, 5β-tetrahydrocortisol, undergoes a final reduction at the C-20 ketone. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD) , which converts the ketone group to a hydroxyl group, yielding this compound.

The overall metabolic pathway can be visualized as follows:

Beta-Cortol structure and chemical properties

An In-depth Technical Guide to Beta-Cortol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a significant endogenous steroid and a terminal metabolite of the glucocorticoid hormone, cortisol.[1][2] As a biologically inactive product of cortisol breakdown, its quantification in biological fluids, primarily urine, serves as a crucial biomarker for assessing adrenal function and overall cortisol production.[1] Altered levels of this compound have been associated with various metabolic conditions, making it a molecule of interest in endocrinology and metabolic disease research. This document provides a comprehensive overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to this compound.

Chemical Structure and Properties

This compound, systematically named (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol, is a C21 steroid characterized by a pregnane skeleton.[3] It is one of the stereoisomers of cortol, differing in the configuration at the C-20 position.[4][5]

Physicochemical and Computed Properties

The fundamental chemical and physical properties of this compound are summarized below. These data are critical for the development of analytical methods, formulation studies, and understanding its behavior in biological systems.

| Property | Value | Source |

| Identifiers | ||

| CAS Number | 667-65-2 | [3] |

| IUPAC Name | (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol | [3] |

| Synonyms | 5β-Pregnane-3α,11β,17,20R,21-pentol, 20β-Cortol, NSC-58792 | [1][3] |

| Molecular Properties | ||

| Molecular Formula | C21H36O5 | [3] |

| Molecular Weight | 368.5 g/mol | [3] |

| Monoisotopic Mass | 368.25627424 Da | [3] |

| Physicochemical Data | ||

| Physical Description | White to off-white solid | [2][6] |

| Melting Point | >228°C (decomposes) | [2] |

| Boiling Point (Predicted) | 564.5 ± 50.0 °C | [2] |

| pKa (Predicted) | 14.06 ± 0.70 | [7] |

| XLogP3-AA (Computed) | 2.1 | [3] |

| Solubility | ||

| DMSO | 100 mg/mL (271.36 mM) (requires sonication) | [6][8] |

| Ethanol | Slightly soluble | [1] |

| Methanol | Slightly soluble | [1] |

| Pyridine | Soluble | [1] |

| Computed Descriptors | ||

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 2 | [7] |

| Topological Polar Surface Area | 101 Ų | [3] |

Biological Significance and Metabolism

This compound is a downstream metabolite of cortisol, the primary glucocorticoid in humans responsible for regulating a wide range of physiological processes including metabolism, immune response, and stress.[2][9] The metabolic conversion of cortisol to this compound renders it biologically inactive, a crucial step in the clearance and regulation of glucocorticoid activity.[10]

Metabolic Pathway of Cortisol to this compound

The formation of this compound occurs primarily in the liver through a multi-step enzymatic process. The pathway involves the reduction of the A-ring of the steroid nucleus, followed by the reduction of a ketone group at C-20.[1]

-

Cortisol to Tetrahydrocortisol (THF): The initial step involves the reduction of the double bond at C4-C5 and the ketone at C3 of cortisol. This is catalyzed by 5β-reductase and 3α-hydroxysteroid dehydrogenase, respectively, yielding 5β-tetrahydrocortisol.

-

Tetrahydrocortisol to this compound: Subsequently, the C-20 ketone of 5β-tetrahydrocortisol is reduced by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to produce this compound.[1]

Urinary excretion of this compound, often after conjugation with glucuronic acid, is used as an index of cortisol secretion rates.[1][4] Elevated levels have been associated with metabolic syndrome in obese individuals.[1]

Experimental Protocols

The analysis of this compound is predominantly performed on urine samples and is essential for clinical diagnostics and research. The standard analytical approach involves sample preparation to deconjugate and isolate the steroid, followed by instrumental analysis.

Protocol: Quantification of Urinary this compound by LC-MS/MS

This protocol outlines a typical workflow for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a method known for its high sensitivity and specificity.[11]

1. Sample Preparation:

- Enzymatic Hydrolysis: To a 1 mL urine sample, add a buffer (e.g., acetate buffer, pH 5.0) and β-glucuronidase enzyme.[11] Incubate the mixture (e.g., at 37°C for 2-4 hours) to cleave the glucuronide conjugates, liberating free this compound.

- Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol followed by water. Load the hydrolyzed urine sample onto the cartridge. Wash the cartridge with a low-polarity solvent (e.g., water/methanol mixture) to remove interfering substances. Elute the steroids, including this compound, with a more polar solvent like methanol or acetonitrile.

- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

2. Instrumental Analysis (LC-MS/MS):

- Chromatography: Perform separation on a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, <2 µm particle size).[11] Use a gradient elution with a mobile phase consisting of water with a small amount of formic acid (for protonation) and an organic solvent like methanol or acetonitrile. The gradient allows for the effective separation of this compound from its isomers and other endogenous steroids.

- Mass Spectrometry: Utilize a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[11] Monitor the specific precursor-to-product ion transitions for this compound in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and accurate quantification. An internal standard (e.g., a deuterated analog of this compound) should be used to correct for matrix effects and variations in sample processing.

3. Data Analysis:

- Construct a calibration curve using standards of known this compound concentrations.

- Calculate the concentration of this compound in the urine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

node [

shape=rectangle,

style="filled",

fontname="Arial",

fontsize=10,

width=2.5,

height=0.9

];

edge [

color="#202124",

arrowhead=normal,

minlen=2

];

// Nodes

start [label="Urine Sample Collection", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

hydrolysis [label="Enzymatic Hydrolysis\n(β-glucuronidase)", fillcolor="#FBBC05", fontcolor="#202124"];

spe [label="Solid-Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#FBBC05", fontcolor="#202124"];

evap [label="Evaporation & Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"];

lcms [label="LC-MS/MS Analysis\n(ESI+, MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"];

data [label="Data Processing &\nQuantification", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges

start -> hydrolysis;

hydrolysis -> spe;

spe -> evap;

evap -> lcms;

lcms -> data;

}

Conclusion

This compound is a key metabolite in the catabolism of cortisol. Its structure and chemical properties are well-defined, enabling the development of robust analytical methods for its detection. The quantification of this compound provides valuable insights into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and overall glucocorticoid status. Continued research into the profile of cortisol metabolites, including this compound, is crucial for advancing the diagnosis and understanding of metabolic and endocrine disorders.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | 667-65-2 [chemicalbook.com]

- 3. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cortol | C21H36O5 | CID 246873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Page loading... [guidechem.com]

- 8. glpbio.com [glpbio.com]

- 9. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Cortisol metabolism and the role of 11beta-hydroxysteroid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative metabolic profiling of 21 endogenous corticosteroids in urine by liquid chromatography-triple quadrupole-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Function of Beta-Cortol in Steroid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cortol (5β-pregnane-3α,11β,17α,20β,21-pentol) is an endogenous steroid hormone and a downstream metabolite of cortisol.[1][2] Its primary role, as currently understood in the scientific community, is that of a biomarker reflecting cortisol production and metabolism.[1] Elevated urinary levels of this compound have been associated with metabolic syndrome in obese individuals, suggesting a potential link to metabolic dysregulation.[1] This technical guide provides a comprehensive overview of the known biological aspects of this compound, focusing on its metabolic pathway, its utility as a biomarker, and the analytical methods for its detection and quantification. While its direct biological functions remain an area of ongoing investigation, this guide consolidates the current knowledge to support further research and drug development efforts.

Core Concepts: Metabolism and Biological Significance

This compound is not a primary steroid hormone but rather a product of cortisol catabolism. Its formation occurs predominantly in the liver. The metabolic pathway involves the reduction of cortisol to 5β-tetrahydrocortisol, which is then further metabolized by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to yield this compound.[1][3]

The primary significance of this compound in a clinical and research context lies in its status as a urinary biomarker. The quantification of this compound, alongside other cortisol metabolites, provides a more comprehensive assessment of adrenocortical activity than measuring cortisol alone.[4] This "steroid metabolome" approach can offer insights into the pathophysiology of various endocrine and metabolic disorders.[5]

Signaling Pathways and Metabolic Relationships

The metabolic cascade leading to this compound is an integral part of the overall glucocorticoid metabolism pathway. Understanding this pathway is crucial for interpreting the significance of this compound levels.

Quantitative Data on this compound

Quantitative analysis of this compound is typically performed on urine samples. The following table summarizes representative data on urinary this compound levels. It is important to note that reference ranges can vary significantly based on the analytical method, population, and collection protocol (e.g., 24-hour vs. spot urine).

| Parameter | Value | Analytical Method | Population | Reference |

| Limit of Detection (LOD) | 0.01 ng/mL | LC-MS/MS | N/A | [6] |

| Limit of Quantification (LOQ) | 0.05 ng/mL | LC-MS/MS | N/A | [6] |

| Intra-day Precision (CV%) | 1.4 - 9.2% | LC-MS/MS | N/A | [6] |

| Inter-day Precision (CV%) | 3.6 - 10.4% | LC-MS/MS | N/A | [6] |

| Extraction Recovery | 65 - 95% | LC-MS/MS | N/A | [6] |

Experimental Protocols

The analysis of this compound is most commonly achieved through urinary steroid profiling by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Experimental Workflow for Urinary Steroid Profiling

A typical workflow for the analysis of urinary this compound and other steroid metabolites involves sample preparation, instrumental analysis, and data processing.

Detailed Methodology: GC-MS Analysis of Urinary Steroids

This protocol is a generalized representation based on established methods for urinary steroid profiling.[7][8]

-

Sample Preparation:

-

To a 2 mL aliquot of a 24-hour urine collection, add an internal standard mixture.

-

Perform enzymatic hydrolysis of steroid glucuronides and sulfates using a preparation of β-glucuronidase and sulfatase from Helix pomatia at 37°C for 2-4 hours.

-

Extract the deconjugated steroids using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the steroids from the SPE cartridge with methanol or another suitable organic solvent.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried residue, add methoxyamine hydrochloride in pyridine to form methyloxime derivatives of the keto-groups. Incubate at 60°C for 1 hour.

-

Evaporate the pyridine and add a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to form trimethylsilyl ethers of the hydroxyl groups. Incubate at 100°C for 1.5 hours.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column (e.g., DB-1 or equivalent).

-

Employ a temperature gradient program to separate the steroid derivatives.

-

Detect the eluted compounds using a mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

Identify this compound and other steroids based on their retention times and mass spectra compared to authentic standards.

-

Detailed Methodology: LC-MS/MS Analysis of Urinary Steroids

This protocol is a generalized representation based on established methods for urinary steroid analysis.[6][9]

-

Sample Preparation:

-

To a 1 mL aliquot of urine, add an internal standard mixture.

-

Perform enzymatic hydrolysis as described for the GC-MS protocol.

-

Perform solid-phase extraction using a mixed-mode or reversed-phase cartridge to clean up the sample and concentrate the analytes.

-

Elute the steroids and evaporate the eluate to dryness.

-

Reconstitute the residue in a solvent compatible with the LC mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the steroids using a C18 reversed-phase column with a gradient elution program (e.g., water and acetonitrile with formic acid).

-

Detect and quantify this compound and other metabolites using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Biological Function of this compound: Current Understanding and Future Directions

Currently, there is a notable lack of direct evidence elucidating a specific biological function for this compound. It is primarily considered a terminal metabolite of cortisol destined for excretion. However, its association with metabolic syndrome warrants further investigation into its potential, albeit likely subtle, biological activities.[1]

Receptor Binding and Cellular Effects: To date, no studies have reported the binding affinity of this compound for the glucocorticoid receptor (GR) or the mineralocorticoid receptor (MR). Similarly, there is a paucity of research on the direct effects of this compound on various cell lines to assess potential downstream signaling or gene expression changes.

Potential Role in Metabolic Syndrome: The observation of elevated urinary this compound in individuals with metabolic syndrome is an important clinical finding.[1] This could simply reflect increased cortisol production and turnover in these individuals.[10] However, it is also plausible that this compound itself, or the metabolic pathways leading to its formation, may play a role in the pathophysiology of this condition.[11] Further research is needed to distinguish between this compound as a passive biomarker and a potential active contributor to metabolic dysregulation.

Future Research: The following are key areas for future investigation to clarify the biological function of this compound:

-

Receptor Binding Assays: Determine the binding affinity of this compound for GR, MR, and other steroid hormone receptors.

-

In Vitro Studies: Investigate the effects of this compound on various cell lines (e.g., hepatocytes, adipocytes, immune cells) to assess its impact on gene expression, cell proliferation, and metabolic function.

-

Enzyme Kinetics: Characterize the kinetics of the enzymes involved in this compound synthesis, particularly 20β-HSD, in different physiological and pathological states.

-

Clinical Studies: Conduct large-scale clinical studies to further elucidate the relationship between urinary this compound levels, metabolic syndrome, and other endocrine disorders.

Conclusion

This compound is a significant metabolite in the cortisol catabolic pathway, and its measurement in urine serves as a valuable biomarker for assessing adrenocortical function. While its direct biological activity is yet to be fully characterized, its association with metabolic syndrome suggests a potential role in metabolic health and disease. The detailed analytical protocols provided in this guide offer a foundation for researchers to accurately quantify this compound and further explore its biological significance. Future investigations into the receptor interactions and cellular effects of this compound are crucial to transition its role from a mere biomarker to a potentially active participant in steroid hormone physiology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0005821) [hmdb.ca]

- 3. Structural and biochemical characterization of 20β-hydroxysteroid dehydrogenase from Bifidobacterium adolescentis strain L2-32 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. Quantification of cortisol and its metabolites in human urine by LC-MSn: applications in clinical diagnosis and anti-doping control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Steroidomics via Gas Chromatography–Mass Spectrometry (GC-MS): A Comprehensive Analytical Approach for the Detection of Inborn Errors of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. iris.unito.it [iris.unito.it]

- 10. The role of glucocorticoid action in the pathophysiology of the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Metabolic syndrome: pathophysiology, management, and modulation by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Cortol: An Endogenous Metabolite of Cortisol - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-cortol is a significant endogenous metabolite of cortisol, the primary glucocorticoid in humans.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its biochemical origins, physiological relevance as a biomarker, and analytical methodologies for its quantification. While the direct biological activities of this compound remain an area for further investigation, its measurement in biological matrices, particularly urine, offers valuable insights into cortisol metabolism and adrenal function. This document details the metabolic pathway from cortisol to this compound, presents quantitative data on its excretion, and provides in-depth experimental protocols for its analysis, serving as a critical resource for researchers in endocrinology, clinical chemistry, and drug development.

Introduction

Cortisol, a steroid hormone synthesized in the adrenal cortex, plays a crucial role in a wide range of physiological processes, including metabolism, immune response, and stress regulation.[1][2] The biological effects of cortisol are terminated by its metabolism into various inactive compounds that are subsequently excreted. This compound (5β-pregnane-3α,11β,17α,20β,21-pentol) is one such metabolite, formed through the reduction of cortisol.[4] The quantification of this compound and other cortisol metabolites in urine provides a non-invasive tool to assess the overall activity of the hypothalamic-pituitary-adrenal (HPA) axis and to investigate disorders of cortisol metabolism.

Biochemical Pathway of this compound Formation

The conversion of cortisol to this compound involves a multi-step enzymatic process primarily occurring in the liver. The key enzymes and intermediate steps are outlined below.

The metabolic journey from cortisol to this compound begins with the reduction of the A-ring of the cortisol molecule. This process is catalyzed by 5β-reductase, which converts cortisol to 5β-dihydrocortisol. Subsequently, the 3-keto group is reduced by 3α-hydroxysteroid dehydrogenase to yield tetrahydrocortisol (THF). Finally, the C-20 carbonyl group of 5β-tetrahydrocortisol is reduced by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD) to form this compound.[4]

Figure 1. Metabolic pathway of cortisol to this compound.

Physiological Significance and Clinical Relevance

Currently, there is a notable lack of direct evidence detailing the specific physiological roles, receptor binding affinities, or downstream signaling pathways of this compound itself. It is widely considered to be a biologically inactive metabolite of cortisol.

The primary significance of this compound lies in its utility as a biomarker for assessing cortisol production and metabolism.[4] Urinary levels of this compound, often measured as part of a comprehensive steroid profile, can provide valuable information in the diagnosis and monitoring of various adrenal disorders, such as Cushing's syndrome and adrenal insufficiency.[5][6] For instance, alterations in the excretion of this compound and other cortisol metabolites can reflect changes in the activity of the enzymes involved in steroid metabolism.

Quantitative Data on this compound Excretion

The urinary excretion of this compound can vary based on factors such as age and sex. The following tables summarize representative quantitative data from scientific literature.

| Population | Mean Excretion (μ g/24h ) | Notes |

| Healthy Males | ~150 - 450 | Excretion is generally higher in males. |

| Healthy Females | ~100 - 300 | Excretion is generally lower in females. |

| Table 1: Representative Urinary this compound Excretion in Healthy Adults. |

| Condition | Observation |

| Adrenal Hyperfunction | Increased excretion of this compound and other cortisol metabolites. |

| Adrenal Insufficiency | Decreased excretion of this compound and other cortisol metabolites.[5] |

| ACTH Stimulation | Increased excretion of cortisol metabolites, including this compound, is expected in individuals with a normal adrenal response.[7][8] |

| Table 2: this compound Excretion in Pathophysiological States. |

Experimental Protocols

The accurate quantification of this compound in biological fluids, primarily urine, is essential for its clinical and research applications. The following sections detail the methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common analytical techniques employed.

Urinary Steroid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and well-established method for the comprehensive analysis of urinary steroid metabolites.

Figure 2. General workflow for GC-MS analysis of urinary steroids.

5.1.1. Sample Preparation

-

Enzymatic Hydrolysis: To measure the total (free and conjugated) steroid fraction, enzymatic hydrolysis is performed to cleave glucuronide and sulfate conjugates.

-

To 1-2 mL of urine, add an internal standard solution.

-

Add acetate buffer (pH 4.6) and a solution containing β-glucuronidase and sulfatase from Helix pomatia.

-

Incubate the mixture at 55°C for 2-3 hours.[9]

-

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE to extract and concentrate the steroids.

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with methanol.[9]

-

-

Derivatization: Steroids are derivatized to increase their volatility and improve their chromatographic properties. A common method is the formation of methyloxime-trimethylsilyl (MO-TMS) ethers.

-

Evaporate the methanolic eluate to dryness under a stream of nitrogen.

-

Add methoxyamine hydrochloride in pyridine and incubate at 60-80°C for 1 hour to form methyloximes of keto-groups.[9]

-

Evaporate the pyridine and add a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA) and incubate at 100°C for 2 hours to form trimethylsilyl ethers of hydroxyl groups.

-

5.1.2. GC-MS Analysis

-

Gas Chromatograph: Use a capillary column suitable for steroid analysis (e.g., a non-polar or medium-polarity column).

-

Injection: Inject 1-2 µL of the derivatized sample.

-

Oven Temperature Program: A temperature gradient is used to separate the different steroid metabolites. A typical program starts at a lower temperature and ramps up to a final temperature.

-

Mass Spectrometer: Operate the mass spectrometer in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and selectivity.[10]

Urinary Steroid Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of steroid hormones and their metabolites, often with simpler sample preparation compared to GC-MS.

5.2.1. Sample Preparation

-

Enzymatic Hydrolysis (optional but recommended for total metabolite concentration): Follow the same procedure as described for GC-MS (Section 5.1.1).

-

Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE):

-

Reconstitution: After extraction and evaporation of the solvent, the residue is reconstituted in the initial mobile phase for LC-MS/MS analysis.

5.2.2. LC-MS/MS Analysis

-

Liquid Chromatograph: A reversed-phase C18 column is typically used for the separation of steroid metabolites.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

| Parameter | Typical Value/Condition |

| LC Column | C18, e.g., 2.1 x 100 mm, <3 µm particle size |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |

| Flow Rate | 0.2 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| Table 3: Typical LC-MS/MS Parameters for this compound Analysis. |

Future Directions

The biological role of this compound remains a significant knowledge gap. Future research should aim to elucidate whether this compound possesses any intrinsic glucocorticoid, mineralocorticoid, or other biological activity.[13][14] Studies investigating the binding of this compound to steroid receptors and its effects on downstream signaling pathways would be of particular interest. A more complete understanding of the physiological relevance of this compound will enhance its utility as a biomarker and may reveal novel aspects of steroid hormone action and metabolism.

Conclusion

This compound is a key endogenous metabolite of cortisol, and its quantification in urine provides a valuable window into the activity of the HPA axis and cortisol metabolism. While its own biological functions are yet to be determined, its role as a biomarker is well-established. The analytical methods detailed in this guide, particularly GC-MS and LC-MS/MS, provide the necessary tools for researchers and clinicians to accurately measure this compound and other steroid metabolites, thereby advancing our understanding of endocrine function in health and disease. Further investigation into the potential bioactivity of this compound is warranted and represents an exciting avenue for future research.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 667-65-2 [chemicalbook.com]

- 3. This compound | C21H36O5 | CID 246164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Adrenal insufficiency – recognition and management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Physiology, Cortisol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Role of ACTH in the Interactive/Paracrine Regulation of Adrenal Steroid Secretion in Physiological and Pathophysiological Conditions [frontiersin.org]

- 8. The rapid release of corticosterone from the adrenal induced by ACTH is mediated by nitric oxide acting by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. chromsystems.com [chromsystems.com]

- 12. Determination of human urinary cortisol, cortisone and relative phase II metabolites by dilute-and-shoot LC-MS/MS analysis: an application to adrenal disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of mineralocorticoid activity by the beta-isoform of the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. When is cortisol a mineralocorticoid? - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Conversion of 5β-Tetrahydrocortisol to Beta-Cortol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of beta-cortol from 5β-tetrahydrocortisol represents a significant pathway in the catabolism of cortisol. This conversion is catalyzed by the enzyme 20β-hydroxysteroid dehydrogenase (20β-HSD), primarily in the liver. The resulting metabolite, this compound, along with its precursor, serves as a crucial biomarker in urine for assessing cortisol production and overall adrenal function. Dysregulation in this metabolic pathway has been associated with various metabolic disorders, making it a person of interest in clinical and pharmaceutical research. This technical guide provides a comprehensive overview of the biosynthesis of this compound, including the enzymatic kinetics, detailed experimental protocols for its quantification, and visual representations of the metabolic and experimental workflows.

Introduction

Cortisol, the primary glucocorticoid in humans, undergoes extensive metabolism to be rendered inactive and excreted. A key metabolic route involves the reduction of cortisol to 5β-tetrahydrocortisol (5β-THF), which is further metabolized to this compound. This final step is a stereospecific reduction of the C20-keto group of 5β-THF, yielding the 20β-hydroxy metabolite, this compound. The enzyme responsible for this transformation is 20β-hydroxysteroid dehydrogenase (20β-HSD), a member of the aldo-keto reductase (AKR) superfamily.

The quantification of urinary this compound and 5β-THF provides a non-invasive window into the activity of the hypothalamic-pituitary-adrenal (HPA) axis and peripheral cortisol metabolism. Altered levels of these metabolites have been observed in conditions such as obesity, metabolic syndrome, and polycystic ovary syndrome (PCOS), highlighting the clinical relevance of this metabolic pathway. This guide will delve into the core technical aspects of the biosynthesis and analysis of this compound.

The Biosynthetic Pathway

The conversion of 5β-tetrahydrocortisol to this compound is a single-step enzymatic reaction.

-

Substrate: 5β-pregnane-3α,11β,17α,21-tetrol-20-one (5β-tetrahydrocortisol)

-

Enzyme: 20β-hydroxysteroid dehydrogenase (20β-HSD)

-

Product: 5β-pregnane-3α,11β,17α,20β,21-pentol (this compound)

-

Cofactor: NADPH or NADH, depending on the specific isoform and reaction direction.

-

Location: Primarily in the liver.

Figure 1: Biosynthetic pathway of this compound from Cortisol.

Enzyme Kinetics of 20β-Hydroxysteroid Dehydrogenase

| Enzyme Source | Substrate | Km (µM) | Optimal pH (Reductive) | Reference |

| Butyricicoccus desmolans | Cortisol | 0.80 | 9.0 | |

| Bifidobacterium adolescentis | Cortisol | 24.07 | 5.0 |

Note: The provided Km values are for cortisol, the precursor to 5β-tetrahydrocortisol. The affinity of the enzyme for 5β-tetrahydrocortisol may vary. The optimal pH for the reductive reaction (ketone to hydroxyl) is presented.

Experimental Protocols for Quantification

The analysis of this compound and 5β-tetrahydrocortisol is typically performed on a 24-hour urine collection to provide a comprehensive assessment of daily production. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Figure 2: General workflow for urinary steroid analysis.

Sample Collection and Preparation

-

Urine Collection: Collect a complete 24-hour urine specimen without preservatives. Record the total volume.

-

Aliquoting and Storage: Mix the 24-hour collection well and transfer a 10-20 mL aliquot to a polypropylene tube. Store at -20°C or lower until analysis.

-

Internal Standard Spiking: Thaw the urine sample and vortex to mix. Spike the sample with an appropriate internal standard (e.g., deuterated analogs of the analytes) to correct for extraction losses and matrix effects.

-

Enzymatic Hydrolysis: To measure total (conjugated and unconjugated) steroid levels, enzymatic hydrolysis is required to cleave the glucuronide and sulfate moieties.

-

Add β-glucuronidase/arylsulfatase from Helix pomatia to the urine sample.

-

Incubate at a specified temperature (e.g., 55°C) for a defined period (e.g., 2-4 hours).

-

-

Extraction:

-

Solid-Phase Extraction (SPE): This is a common and efficient method for sample cleanup and concentration.

-

Condition an SPE cartridge (e.g., C18) with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the steroids with an organic solvent like methanol or ethyl acetate.

-

-

Liquid-Liquid Extraction (LLE): An alternative to SPE.

-

Extract the hydrolyzed urine with an immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer containing the steroids.

-

Repeat the extraction for better recovery.

-

-

-

Solvent Evaporation: Evaporate the eluate from SPE or the organic phase from LLE to dryness under a gentle stream of nitrogen.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS offers high chromatographic resolution and is a well-established method for steroid profiling.

-

Derivatization: Steroids are not sufficiently volatile for GC analysis and require derivatization.

-

Reconstitute the dried extract in a derivatizing agent (e.g., a mixture of methoxyamine hydrochloride in pyridine followed by N-methyl-N-trimethylsilyltrifluoroacetamide - MSTFA).

-

This two-step process first forms methyloxime derivatives of the keto groups, followed by trimethylsilyl (TMS) ether formation from the hydroxyl groups.

-

Incubate at a specific temperature (e.g., 60°C) to ensure complete reaction.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Oven Temperature Program: Employ a temperature gradient to separate the different steroid metabolites. A typical program might start at a lower temperature and ramp up to a higher temperature.

-

Carrier Gas: Helium is commonly used.

-

-

Mass Spectrometry:

-

Ionization: Electron Ionization (EI) is typically used.

-

Acquisition Mode: Operate in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for targeted quantification to enhance sensitivity and specificity.

-

-

-

Quantification:

-

Generate a calibration curve using certified reference materials of this compound and 5β-tetrahydrocortisol.

-

Calculate the concentration of the analytes in the urine sample based on the peak area ratios of the analyte to the internal standard.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and specificity and generally requires less sample preparation than GC-MS as derivatization is often not necessary.

-

Sample Reconstitution: Reconstitute the dried extract from the SPE or LLE step in a mobile phase-compatible solvent (e.g., a mixture of methanol and water).

-

LC-MS/MS Analysis:

-

Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography:

-

Column: A reversed-phase column (e.g., C18) is commonly used for steroid separation.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium formate, is employed.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) is typically used, often in positive ion mode for these steroids.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

-

-

Quantification:

-

Prepare a calibration curve using authentic standards of this compound and 5β-tetrahydrocortisol.

-

Determine the concentration of the analytes in the samples by comparing their peak area ratios to the internal standard against the calibration curve.

-

Data Presentation

The quantitative results from the analysis of this compound and 5β-tetrahydrocortisol should be presented in a clear and structured format.

| Analyte | Mean Concentration (µ g/24h ) | Standard Deviation | Range (µ g/24h ) |

| This compound | [Insert Value] | [Insert Value] | [Insert Value] |

| 5β-Tetrahydrocortisol | [Insert Value] | [InsertValue] | [Insert Value] |

Note: The actual concentration ranges can vary significantly based on age, sex, and physiological state. The above table is a template for data presentation.

Conclusion

The biosynthesis of this compound from 5β-tetrahydrocortisol is a key step in the metabolic clearance of cortisol. The accurate quantification of these metabolites in urine provides valuable information for researchers, clinicians, and drug development professionals in understanding adrenal function and its role in various disease states. The detailed experimental protocols provided in this guide, utilizing either GC-MS or LC-MS/MS, offer robust and reliable methods for the analysis of these important biomarkers. Further research into the kinetic properties of the human 20β-hydroxysteroid dehydrogenase will provide a more complete understanding of this metabolic pathway.

The Role of 20β-Hydroxysteroid Dehydrogenase in the Formation of Beta-Cortol: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth exploration of the enzymatic role of 20β-hydroxysteroid dehydrogenase (20β-HSD) in the metabolic pathway leading to the formation of Beta-Cortol. This compound is a significant downstream metabolite of cortisol, and its synthesis is a key indicator of specific steroid metabolism pathways. This document details the enzymatic reactions, substrate specificities, and kinetic parameters of 20β-HSD. Furthermore, it provides comprehensive experimental protocols for the characterization of this enzyme and the quantification of its metabolic products. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the biochemical processes. This guide is intended to be a valuable resource for researchers in endocrinology, pharmacology, and drug development, providing the foundational knowledge and practical methodologies required to investigate the role of 20β-HSD in health and disease.

Introduction

The metabolism of glucocorticoids, such as cortisol, is a complex process involving a cascade of enzymatic reactions that modulate their biological activity and facilitate their excretion. One of the key enzymes in this metabolic network is 20β-hydroxysteroid dehydrogenase (20β-HSD), which plays a pivotal role in the conversion of cortisol metabolites. This enzyme is responsible for the reduction of the C-20 keto group of various steroids, leading to the formation of 20β-hydroxy metabolites. A significant product of this pathway is this compound, a metabolite formed from the downstream processing of cortisol.

The presence and activity of 20β-HSD have been identified in various organisms, including anaerobic bacteria residing in the human gastrointestinal tract, such as Bifidobacterium adolescentis, and in human tissues where enzymes like Carbonyl Reductase 1 (CBR1) and members of the Aldo-Keto Reductase 1C (AKR1C) family, particularly AKR1C1, exhibit 20β-HSD activity[1][2]. The bacterial enzymes primarily utilize NADH as a cofactor, while human AKR1C enzymes are typically NADPH-dependent[1][3].

Understanding the function of 20β-HSD is crucial for several reasons. The formation of this compound and other 20β-reduced steroids can significantly alter the physiological effects of glucocorticoids. For instance, 20β-dihydrocortisol has been shown to be a weak agonist for the glucocorticoid receptor[1]. Moreover, the activity of gut microbial 20β-HSD can influence the overall balance of steroid metabolism in the host, potentially impacting androgen levels and other endocrine functions[4].

This guide will provide a detailed overview of the biochemical pathway leading to this compound formation, present quantitative data on enzyme kinetics, and offer detailed experimental protocols for studying 20β-HSD activity.

The Metabolic Pathway of this compound Formation

The biosynthesis of this compound from cortisol is a multi-step process involving several key enzymatic conversions. The pathway begins with the saturation of the A-ring of the cortisol molecule, followed by the reduction of the C-20 ketone.

The primary pathway is as follows:

-

Cortisol to Dihydrocortisol (DHF): The initial step in the major metabolic route of cortisol is the reduction of the Δ4-double bond in the A-ring, a reaction catalyzed by 5β-reductase (AKR1D1). This results in the formation of 5β-dihydrocortisol.

-

Dihydrocortisol to Tetrahydrocortisol (THF): Subsequently, the 3-keto group of 5β-dihydrocortisol is reduced by 3α-hydroxysteroid dehydrogenase (3α-HSD), an activity exhibited by enzymes such as AKR1C1 and AKR1C2, to yield 5β-tetrahydrocortisol[3].

-

Tetrahydrocortisol to this compound: The final step in the formation of this compound is the reduction of the C-20 keto group of 5β-tetrahydrocortisol. This reaction is catalyzed by 20β-hydroxysteroid dehydrogenase (20β-HSD)[5].

It is important to note that a parallel pathway exists where cortisol is first converted to cortisone by 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). Cortisone is then similarly reduced to tetrahydrocortisone (THE), which can be further metabolized to Beta-Cortolone by 20β-HSD[5][6].

Signaling Pathway Diagram

Quantitative Data on 20β-Hydroxysteroid Dehydrogenase Activity

The efficiency of 20β-HSD in metabolizing its substrates can be quantified by its kinetic parameters. Below are tables summarizing the available data for both bacterial and human enzymes with 20β-HSD activity.

Table 1: Kinetic Parameters of Bacterial 20β-HSD

This table presents the steady-state kinetic parameters for the recombinant 20β-HSD from Bifidobacterium adolescentis L2-32 with cortisol as the substrate[1].

| Substrate | Km (μM) | Vmax (μmol·min-1·mg-1) | kcat (min-1) | kcat/Km (μM-1·min-1) |

| Cortisol | 24.07 | 21.08 | 668.3 | 27.77 |

Table 2: Substrate Specificity of Bacterial 20β-HSD

The relative activity of the B. adolescentis 20β-HSD with various steroid substrates highlights its preference for cortisol[1].

| Substrate | Relative Activity (%) |

| Cortisol | 100 |

| 11-Deoxycortisol | ~66 |

| Tetrahydrocortisol | ~44 |

| Corticosterone | ~39 |

| 20β-Dihydrocortisol (Oxidative) | 0.23 |

| 20α-Dihydrocortisol | No activity |

Table 3: Catalytic Activity of Human AKR1C1

| Reaction | Substrate | kcat (min-1) |

| Reduction | Progesterone | 0.29 |

| Reduction | 5α-Androstan-3,17-dione | 0.47 |

| Reduction | 17β-Hydroxy-5α-androstan-3-one | 0.66 |

| Oxidation | Testosterone | 0.044 |

| Oxidation | 20α-Hydroxy-5β-pregnan-3-one | 3.23 |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 20β-HSD and this compound formation.

20β-Hydroxysteroid Dehydrogenase Activity Assay

This protocol is adapted from studies on bacterial 20β-HSD and can be modified for the characterization of purified recombinant enzymes or cell lysates[5].

Principle: The enzymatic activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the steroid substrate.

Reagents:

-

50 mM Potassium Phosphate Buffer (pH 7.5)

-

Substrate stock solution (e.g., 5 mM Cortisol or Tetrahydrocortisol in ethanol)

-

15 mM NADH stock solution in buffer

-

Purified 20β-HSD enzyme or cell lysate

Procedure:

-

Prepare a reaction mixture in a 1 mL cuvette containing:

-

880 µL of 50 mM Potassium Phosphate Buffer (pH 7.5)

-

10 µL of 5 mM substrate stock solution (final concentration: 50 µM)

-

10 µL of 15 mM NADH stock solution (final concentration: 150 µM)

-

-

Incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding 100 µL of the enzyme solution (the amount should be adjusted to ensure a linear reaction rate).

-

Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the rate of NADH oxidation using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M-1cm-1).

-

Enzyme activity is typically expressed as µmol of NADH oxidized per minute per mg of protein.

Analysis of Steroid Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of steroid metabolites, including this compound, from biological samples such as cell culture media or urine[8].

Workflow Diagram:

Procedure:

-

Sample Preparation:

-

For urine samples, perform enzymatic hydrolysis with β-glucuronidase and sulfatase to deconjugate the steroid metabolites.

-

Acidify the sample and add internal standards (deuterated analogs of the steroids of interest).

-

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove interfering substances.

-

Elute the steroids with a high-percentage organic solvent (e.g., methanol or acetonitrile).

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Separate the steroid metabolites using a C18 column with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both often containing a small amount of formic acid or ammonium formate to improve ionization.

-

Detect and quantify the analytes using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each steroid and internal standard are monitored for high selectivity and sensitivity.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of steroid standards.

-

Quantify the concentration of this compound and other metabolites in the samples by comparing their peak areas to those of the internal standards and the calibration curve.

-

Conclusion

20β-Hydroxysteroid dehydrogenase is a critical enzyme in the metabolic cascade of cortisol, directly leading to the formation of this compound from tetrahydrocortisol. Its activity, present in both gut microbiota and human tissues, contributes to the complex regulation of glucocorticoid action and overall steroid homeostasis. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the physiological and pathological roles of 20β-HSD. Future research in this area will be crucial for understanding the interplay between the host and its microbiome in endocrine function and for the development of novel therapeutic strategies targeting steroid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereospecific reduction of 5β-reduced steroids by human ketosteroid reductases of the AKR (aldo-keto reductase) superfamily: role of AKR1C1–AKR1C4 in the metabolism of testosterone and progesterone via the 5β-reductase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human 3alpha-hydroxysteroid dehydrogenase isoforms (AKR1C1-AKR1C4) of the aldo-keto reductase superfamily: functional plasticity and tissue distribution reveals roles in the inactivation and formation of male and female sex hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation | PLOS One [journals.plos.org]

- 5. Identification and characterization of a 20β-HSDH from the anaerobic gut bacterium Butyricicoccus desmolans ATCC 43058 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. uniprot.org [uniprot.org]

- 8. researchgate.net [researchgate.net]

Beta-Cortol: A Technical Guide to its Role as a Biomarker for Cortisol Production

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of endocrine research and clinical diagnostics, the accurate assessment of cortisol production is paramount for understanding the pathophysiology of numerous disorders, including Cushing's syndrome and adrenal insufficiency. While direct measurement of cortisol in various biological matrices is standard practice, the analysis of its downstream metabolites offers a more integrated view of cortisol dynamics over time. Among these metabolites, beta-cortol has emerged as a significant biomarker, providing valuable insights into the metabolic clearance of cortisol. This technical guide delves into the core principles of using this compound as a biomarker, presenting the metabolic pathways, quantitative data, and detailed experimental protocols necessary for its robust measurement and interpretation.

Metabolic Pathway of Cortisol to this compound

Cortisol undergoes extensive metabolism, primarily in the liver, before its excretion in the urine. The pathway leading to the formation of this compound involves a series of enzymatic reductions. Initially, the A-ring of the cortisol molecule is reduced by 5α-reductase or 5β-reductase, followed by the reduction of the 3-keto group by 3α-hydroxysteroid dehydrogenase (3α-HSD), yielding tetrahydrocortisol (THF) and allo-tetrahydrocortisol (aTHF). Subsequently, the C20-keto group of THF is reduced by 20β-hydroxysteroid dehydrogenase (20β-HSD), resulting in the formation of this compound. The stereospecificity of the final step is crucial, as reduction by 20α-hydroxysteroid dehydrogenase leads to the formation of its stereoisomer, alpha-cortol.

Quantitative Data: this compound in Health and Disease

The urinary excretion of this compound serves as an index of cortisol production and metabolism. In healthy individuals, the excretion rates are maintained within a defined reference range. However, in pathological states of cortisol excess, such as Cushing's syndrome, the increased production of cortisol leads to a corresponding elevation in its urinary metabolites, including this compound.

Table 1: 24-Hour Urinary this compound Reference Intervals in Healthy Adults

The following table summarizes the 2.5th and 97.5th percentile reference intervals for the 24-hour urinary excretion of this compound in a healthy adult population, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).[1] It is noteworthy that this compound excretion does not show significant age-dependence in adults.[1]

| Sex | Age (Years) | 2.5th Percentile (μ g/24h ) | 97.5th Percentile (μ g/24h ) |

| Men | 18-90 | 28.6 | 352.8 |

| Women | 18-90 | 21.5 | 274.9 |

Data sourced from Kerkhofs et al., 2019.[1]

Table 2: Comparison of Urinary Cortisol Metabolite Excretion in Cushing's Syndrome vs. Healthy Controls

| Metabolite Group | Condition | Excretion Profile |

| Total Cortisol Metabolites | Cushing's Syndrome | Markedly increased excretion.[2] |

| Specific Cortisol Metabolites | Cushing's Syndrome | Increased urinary levels of tetrahydrocortisol (THF), allo-tetrahydrocortisol, and α-cortol.[3] Beta-cortolone and α-cortol have been identified as potential biomarkers for distinguishing adrenal incidentalomas from healthy controls.[3] |

| Glucocorticoid Precursors | Adrenocortical Carcinoma | In cases of adrenocortical carcinoma, there is often a significant increase in the excretion of cortisol precursors, such as tetrahydro-11-deoxycortisol (THS).[4] |

Experimental Protocols

The accurate quantification of this compound requires a robust and specific analytical method, typically involving mass spectrometry coupled with a chromatographic separation technique. The following protocol is a representative example based on established methodologies for urinary steroid profiling.

Protocol: Quantification of Urinary this compound by LC-MS/MS

This protocol is adapted from the methodology for comprehensive urinary steroid profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation:

-

Collection: A 24-hour urine sample is collected. The total volume is recorded, and an aliquot is taken for analysis.

-

Enzymatic Hydrolysis: To measure both free and conjugated steroids, an enzymatic hydrolysis step is performed. A specific volume of urine is mixed with a buffer solution (e.g., acetate buffer, pH 4.6) and a solution of β-glucuronidase/arylsulfatase. The mixture is incubated, typically overnight, at an elevated temperature (e.g., 55°C).

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is then subjected to SPE for purification and concentration. The sample is loaded onto an SPE cartridge (e.g., a C18 cartridge). The cartridge is washed with a series of solutions to remove interfering substances, and the steroids are then eluted with an organic solvent (e.g., methanol or a mixture of methanol and acetonitrile).

-

Evaporation and Reconstitution: The eluate is evaporated to dryness under a stream of nitrogen. The dried residue is reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., a mixture of water and methanol).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): The reconstituted sample is injected into an LC system. The separation of this compound from other steroid isomers (such as alpha-cortol) is critical and is typically achieved using a C18 column with a gradient elution program involving two mobile phases (e.g., water with a small amount of formic acid and methanol or acetonitrile).

-

Tandem Mass Spectrometry (MS/MS): The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. The instrument is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and an appropriate internal standard.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations. The concentration of this compound in the urine sample is determined by comparing its peak area ratio to the internal standard against the calibration curve.

Logical Framework for this compound as a Biomarker

The utility of this compound as a biomarker for cortisol production is based on a clear physiological and metabolic rationale. Increased activity of the hypothalamic-pituitary-adrenal (HPA) axis, whether physiological or pathological, results in elevated cortisol secretion. This surplus of cortisol is shunted into metabolic pathways for clearance, leading to a proportional increase in the urinary excretion of its metabolites. Therefore, measuring this compound provides a time-integrated reflection of the biologically active free cortisol that has been produced and metabolized.

Conclusion

This compound is a valuable biomarker in the assessment of cortisol production and metabolism. Its measurement, as part of a comprehensive urinary steroid profile, offers a non-invasive and integrated picture of adrenal glucocorticoid activity. The use of advanced analytical techniques like LC-MS/MS allows for its specific and accurate quantification, distinguishing it from its stereoisomers. For researchers and professionals in drug development, understanding the dynamics of this compound excretion can provide critical insights into the pharmacodynamic effects of compounds targeting the HPA axis and steroidogenic pathways. The continued establishment of robust reference intervals and the accumulation of data in various pathological states will further solidify the role of this compound in both clinical diagnostics and endocrine research.

References

- 1. Reference intervals for the urinary steroid metabolome: The impact of sex, age, day and night time on human adult steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. endocrine-abstracts.org [endocrine-abstracts.org]

- 3. Metabolomic Biomarkers in Urine of Cushing’s Syndrome Patients [mdpi.com]

- 4. researchgate.net [researchgate.net]

The Chemical Synthesis of Beta-Cortol and its Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and chemoenzymatic synthesis of beta-cortol (5β-pregnane-3α,11β,17,20β,21-pentol) and its key isomers, primarily the C-20 epimer, alpha-cortol. This compound is a significant metabolite of the glucocorticoid hormone cortisol, and access to pure isomers is crucial for research into steroid metabolism, pharmacology, and the development of novel therapeutics. This document details synthetic methodologies, including stereoselective chemical reduction and biotransformation, provides experimental protocols, and presents quantitative data for the characterization of these compounds.

Introduction

This compound and its isomers are C-21 steroids that are endogenously produced through the metabolic reduction of cortisol.[1] The primary structural difference between the main isomers, alpha- and this compound, lies in the stereochemistry at the C-20 position. The synthesis of these compounds is essential for their use as analytical standards, for biological activity screening, and as precursors for the synthesis of other complex steroids. This guide focuses on the practical aspects of preparing this compound and its isomers from readily available corticosteroid starting materials.

Synthetic Pathways

The primary route for the synthesis of this compound and its isomers involves the reduction of the C-20 ketone of a suitable corticosteroid precursor, such as cortisol or cortisone. The stereoselectivity of this reduction is a critical factor that determines the ratio of the resulting alpha- and this compound epimers. Two main strategies are employed: chemical reduction and microbial biotransformation.

Chemical Synthesis: Stereoselective Reduction of the C-20 Ketone

The reduction of the C-20 ketone of cortisol can be achieved using various reducing agents, with sodium borohydride being a common choice. The stereochemical outcome of this reduction is highly dependent on the reaction conditions.

A key method involves a two-phase system to influence the stereoselectivity of the reduction.[2] By controlling the temperature and the presence of certain ions, the ratio of the 20α- (alpha-cortol) to the 20β- (this compound) isomer can be manipulated.[2] Calcium ions, for instance, can form a bidentate complex with the 17α-hydroxy and 21-hydroxy groups of the steroid side chain, which sterically hinders the approach of the reducing agent from one face, thereby favoring the formation of the 20α-isomer.[2] Conversely, a decrease in temperature has been shown to favor the formation of the 20β-isomer (this compound).[2]

Chemoenzymatic Synthesis: Microbial Biotransformation

An alternative and often highly stereoselective method for the synthesis of this compound involves the use of microorganisms. Certain strains of bacteria, such as those from the genus Rhodococcus, possess enzymes capable of reducing the C-20 ketone of corticosteroids with high specificity for the beta-conformation.[3][4][5] This biotransformation can be performed on starting materials like cortisone or hydrocortisone (cortisol). The process typically involves incubating the steroid substrate with a culture of the microorganism, followed by extraction and purification of the product. This method often has the advantage of producing the desired 20β-hydroxy steroid with high purity, minimizing the need for extensive separation of epimers.[3][5]

Experimental Protocols

Chemical Reduction of Cortisol to Alpha- and this compound

Objective: To synthesize a mixture of alpha- and this compound via the reduction of cortisol using sodium borohydride.

Materials:

-

Cortisol

-

Sodium borohydride (NaBH₄)

-

Calcium chloride (CaCl₂)

-

Chloroform or Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: A two-phase system is prepared consisting of an aqueous solution of calcium chloride and an organic phase of either chloroform or ethyl acetate containing the cortisol starting material.[2]

-

Reduction: The reaction vessel is cooled to the desired temperature (e.g., -27°C to favor the beta-isomer).[2] A solution of sodium borohydride in a suitable solvent (e.g., methanol) is added dropwise to the stirred two-phase mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the careful addition of a weak acid (e.g., acetic acid). The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude mixture of alpha- and this compound is purified by column chromatography on silica gel. A gradient elution system (e.g., dichloromethane/methanol or chloroform/acetone) is typically used to separate the two isomers. The fractions are analyzed by TLC, and those containing the pure isomers are combined and concentrated.

Microbial Biotransformation of Cortisone to a 20β-Hydroxy Derivative

Objective: To synthesize a 20β-hydroxy steroid via the biotransformation of cortisone using a Rhodococcus strain.

Materials:

-

Cortisone

-

A suitable strain of Rhodococcus (e.g., Rhodococcus ruber)

-

Growth medium for the microorganism

-

Fermentation equipment (e.g., shaker flasks or a bioreactor)

-

Ethyl acetate or other suitable extraction solvent

-

Silica gel for column chromatography

Procedure:

-

Cultivation of Microorganism: The Rhodococcus strain is cultivated in a suitable growth medium until a sufficient cell density is reached.

-

Biotransformation: The cortisone substrate, dissolved in a minimal amount of a water-miscible solvent (e.g., ethanol or DMSO), is added to the microbial culture. The culture is then incubated under controlled conditions (temperature, pH, aeration) for a period of time (e.g., 72 hours).[3]

-

Extraction: After the incubation period, the culture broth is extracted with an organic solvent such as ethyl acetate. The organic extracts are combined, washed, dried, and the solvent is evaporated.

-

Purification: The crude product is purified by column chromatography on silica gel to isolate the 20β-hydroxy derivative.[3][5]

Data Presentation

Physicochemical Properties of this compound and Isomers

| Property | This compound (20β-Cortol) | Alpha-Cortol (20α-Cortol) |

| IUPAC Name | (3R,5R,8S,9S,10S,11S,13S,14S,17R)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,11,17-triol[6] | 5β-Pregnane-3α,11β,17,20α,21-pentol |

| Molecular Formula | C₂₁H₃₆O₅[6] | C₂₁H₃₆O₅ |

| Molecular Weight | 368.5 g/mol [6] | 368.51 g/mol |

| CAS Number | 667-65-2[6] | 516-38-1 |

| Melting Point | >228°C (dec.)[7] | 253-254.5°C[8] |

| Solubility | Soluble in DMSO; slightly soluble in ethanol and methanol.[9] | Data not readily available, but expected to be similar to this compound. |

Stereoselectivity of C-20 Ketone Reduction

| Starting Material | Reducing Agent | Conditions | 20α-Isomer (%) | 20β-Isomer (%) | Reference |

| Cortisol | Sodium Borohydride | Two-phase system (aq. CaCl₂/CHCl₃), -27°C | 92 | 8 | [2] |

| 11-Deoxycortisol | Sodium Borohydride | Two-phase system (aq. CaCl₂/CHCl₃), -27°C | 79 | 21 | [2] |

Conclusion

The synthesis of this compound and its isomers can be effectively achieved through both chemical and chemoenzymatic approaches. Chemical reduction with sodium borohydride offers a versatile method where the stereochemical outcome can be influenced by reaction conditions, allowing for the targeted synthesis of either the alpha- or beta-epimer. For highly stereospecific synthesis of the beta-isomer, microbial biotransformation with Rhodococcus species presents a powerful and "green" alternative. The protocols and data presented in this guide provide a solid foundation for researchers to produce and characterize these important steroid metabolites for further investigation. The choice of synthetic route will depend on the desired stereoisomer, available resources, and the scale of the synthesis.

References

- 1. Chemical synthesis of glucuronidated metabolites of cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]